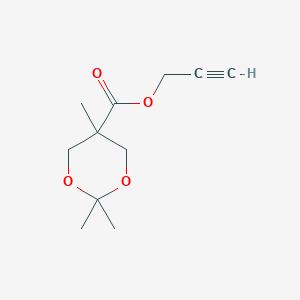
2(1H)-Quinolinone, 6-chloro-, potassium salt
Descripción general
Descripción
2(1H)-Quinolinone, 6-chloro-, potassium salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit promising biological activities. In
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinolinone, 6-chloro-, potassium salt is not fully understood. However, studies have suggested that this compound exerts its biological activities through the inhibition of enzymes involved in DNA replication and protein synthesis. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For instance, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2(1H)-Quinolinone, 6-chloro-, potassium salt in lab experiments is its versatility. This compound can be used as a reagent in organic synthesis and as a tool for studying biological processes. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, the compound's potential toxicity and side effects must be carefully considered when using it in biological assays.
Direcciones Futuras
There are several potential future directions for research on 2(1H)-Quinolinone, 6-chloro-, potassium salt. One area of interest is the development of new quinolone derivatives with improved biological activities. Additionally, further studies are needed to elucidate the compound's mechanism of action and to explore its potential applications in other scientific research fields, such as materials science and catalysis.
Conclusion
In conclusion, this compound is a versatile compound with promising applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to exhibit a range of biological activities. While there are some limitations associated with its use in lab experiments, further research is needed to explore its full potential and to develop new derivatives with improved properties.
Aplicaciones Científicas De Investigación
2(1H)-Quinolinone, 6-chloro-, potassium salt has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit promising biological activities, including antitumor, antibacterial, and antifungal properties. Additionally, this compound has been used as a reagent in organic synthesis, particularly in the preparation of quinolone derivatives.
Propiedades
InChI |
InChI=1S/C9H6ClNO.K/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h1-5H,(H,11,12); | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYWGQXBAISPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClKNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3195650.png)





![Ethanaminium, 2-[(chlorocarbonyl)oxy]-N,N,N-trimethyl-, chloride](/img/structure/B3195682.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride](/img/structure/B3195702.png)
